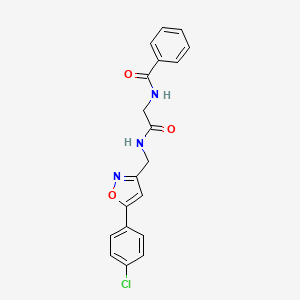

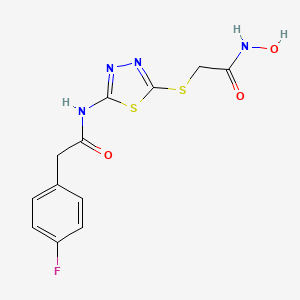

![molecular formula C17H16N4O5S B2447956 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)tiazol-2-il)-5-oxopirrolidina-2-carboxamida CAS No. 1048678-51-8](/img/structure/B2447956.png)

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)tiazol-2-il)-5-oxopirrolidina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential biological activities. Its structure combines elements of benzo[d][1,3]dioxole, thiazole, and pyrrolidine, each contributing distinct properties.

Aplicaciones Científicas De Investigación

Chemistry

Catalysts: The unique structure could potentially serve as a ligand in catalyst design, facilitating various organic transformations.

Sensors: Its sensitivity to various environmental conditions makes it a candidate for chemical sensors.

Biology and Medicine

Drug Development: Potential as a lead compound in drug discovery due to its bioactive moieties.

Biomarker Development: Its metabolites might serve as biomarkers in certain diseases.

Industry

Material Science: Usage in the synthesis of advanced materials with specific desired properties.

Agrochemicals: Potential application in the development of new pesticides or herbicides.

Mecanismo De Acción

Target of Action

The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment.

Mode of Action

The compound interacts with its targets by inhibiting their activity. It inhibits VEGFR1, thereby preventing the binding of VEGF to its receptor and subsequently blocking the signal transduction pathway that leads to angiogenesis . It also inhibits P-glycoprotein efflux pumps, preventing them from pumping out anticancer drugs, thereby enhancing the efficacy of these drugs .

Biochemical Pathways

By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, leading to the inhibition of angiogenesis . This can starve tumors of the nutrients they need to grow. By inhibiting P-glycoprotein efflux pumps, the compound can increase the intracellular concentration of anticancer drugs, enhancing their cytotoxic effects .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their efflux from cells .

Result of Action

The inhibition of VEGFR1 leads to the suppression of angiogenesis, potentially limiting tumor growth . The inhibition of P-glycoprotein efflux pumps can enhance the efficacy of anticancer drugs, leading to increased cytotoxicity and potentially more effective cancer treatment .

Action Environment

Environmental factors that could influence the action of this compound include the presence of other drugs (which could be affected by the inhibition of P-glycoprotein efflux pumps) and the specific type of cancer cells (as different cells may express different levels of VEGFR1 and P-glycoprotein).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step processes starting with benzo[d][1,3]dioxole derivatives. Initial steps may include the formation of key intermediates through reactions such as cyclization and amination. Detailed protocols could involve:

Cyclization: Formation of the thiazole ring often starts with appropriate halogenated precursors under cyclization conditions.

Amination: Introduction of the amino group onto the benzo[d][1,3]dioxole moiety through selective amination reactions.

Coupling: Final coupling of the thiazole derivative with the pyrrolidine carboxamide under optimized conditions, potentially involving coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial synthesis may streamline these steps for scalability, often employing continuous flow reactions, catalytic processes, and advanced purification techniques to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: The compound can undergo oxidation, particularly at the amine groups, potentially forming nitroso or nitro derivatives.

Reduction: Reduction reactions may target carbonyl functionalities, converting ketones into alcohols.

Common Reagents and Conditions

Oxidizing agents: Examples include potassium permanganate or hydrogen peroxide.

Reducing agents: Common ones are sodium borohydride or lithium aluminum hydride.

Substituting reagents: Such as halogens, sulfonic acids, or alkylating agents depending on the desired substitution.

Major Products Formed

The products depend heavily on the reaction conditions and the reagents used. For instance, oxidation might yield nitro derivatives, while substitution could introduce functional groups like alkyls or halogens.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole derivatives: Compounds like thiazole-based kinase inhibitors.

Benzo[d][1,3]dioxole derivatives: Similar to compounds found in essential oils with biological activity.

Pyrrolidine derivatives: Comparable to certain alkaloids with pharmacological properties.

Propiedades

IUPAC Name |

N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c22-14-4-2-11(20-14)16(24)21-17-19-10(7-27-17)6-15(23)18-9-1-3-12-13(5-9)26-8-25-12/h1,3,5,7,11H,2,4,6,8H2,(H,18,23)(H,20,22)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYCODIJUPRCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

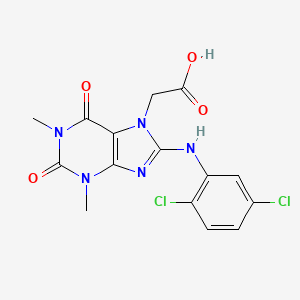

![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)

![1-[(4-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2447881.png)

![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)

![4-(dimethylsulfamoyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2447887.png)

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)

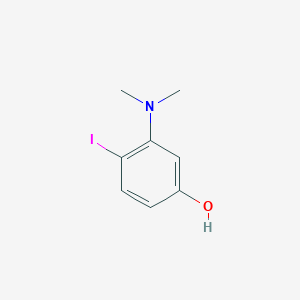

![(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2447895.png)

![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]but-2-ynamide](/img/structure/B2447896.png)